REACTION_CXSMILES
|
O[C@H](C)CC(OC1(C)CCC(C(C)C)CC1)=O.[CH3:18][C@H:19]1[CH2:24][C@@H:23]([OH:25])[C@H:22]([CH:26]([CH3:28])[CH3:27])[CH2:21][CH2:20]1>>[CH:19]1([CH3:18])[CH2:20][CH2:21][CH:22]([CH:26]([CH3:27])[CH3:28])[CH:23]([OH:25])[CH2:24]1
|
Name
|
(3R)-1-menthyl 3-hydroxybutyrate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O[C@@H](CC(=O)OC1(CCC(CC1)C(C)C)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[C@@H]1CC[C@H]([C@@H](C1)O)C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[C@@H]1CC[C@H]([C@@H](C1)O)C(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A sensate composition was prepared
|
Type
|
CUSTOM
|
Details
|
Oral sensory evaluation was carried out by preparing 1,000 ml of a 20 ppm aqueous solution of the thus obtained sensate composition
|
Name
|
|
Type
|
|
Smiles
|
C1(CC(C(CC1)C(C)C)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
O[C@H](C)CC(OC1(C)CCC(C(C)C)CC1)=O.[CH3:18][C@H:19]1[CH2:24][C@@H:23]([OH:25])[C@H:22]([CH:26]([CH3:28])[CH3:27])[CH2:21][CH2:20]1>>[CH:19]1([CH3:18])[CH2:20][CH2:21][CH:22]([CH:26]([CH3:27])[CH3:28])[CH:23]([OH:25])[CH2:24]1
|
Name
|
(3R)-1-menthyl 3-hydroxybutyrate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O[C@@H](CC(=O)OC1(CCC(CC1)C(C)C)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[C@@H]1CC[C@H]([C@@H](C1)O)C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[C@@H]1CC[C@H]([C@@H](C1)O)C(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A sensate composition was prepared
|
Type
|
CUSTOM
|
Details
|
Oral sensory evaluation was carried out by preparing 1,000 ml of a 20 ppm aqueous solution of the thus obtained sensate composition
|
Name
|
|
Type
|
|
Smiles
|
C1(CC(C(CC1)C(C)C)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
O[C@H](C)CC(OC1(C)CCC(C(C)C)CC1)=O.[CH3:18][C@H:19]1[CH2:24][C@@H:23]([OH:25])[C@H:22]([CH:26]([CH3:28])[CH3:27])[CH2:21][CH2:20]1>>[CH:19]1([CH3:18])[CH2:20][CH2:21][CH:22]([CH:26]([CH3:27])[CH3:28])[CH:23]([OH:25])[CH2:24]1
|
Name
|
(3R)-1-menthyl 3-hydroxybutyrate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O[C@@H](CC(=O)OC1(CCC(CC1)C(C)C)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[C@@H]1CC[C@H]([C@@H](C1)O)C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[C@@H]1CC[C@H]([C@@H](C1)O)C(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A sensate composition was prepared
|
Type
|
CUSTOM
|
Details
|
Oral sensory evaluation was carried out by preparing 1,000 ml of a 20 ppm aqueous solution of the thus obtained sensate composition
|
Name
|
|
Type
|
|
Smiles
|
C1(CC(C(CC1)C(C)C)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
O[C@H](C)CC(OC1(C)CCC(C(C)C)CC1)=O.[CH3:18][C@H:19]1[CH2:24][C@@H:23]([OH:25])[C@H:22]([CH:26]([CH3:28])[CH3:27])[CH2:21][CH2:20]1>>[CH:19]1([CH3:18])[CH2:20][CH2:21][CH:22]([CH:26]([CH3:27])[CH3:28])[CH:23]([OH:25])[CH2:24]1
|
Name
|
(3R)-1-menthyl 3-hydroxybutyrate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O[C@@H](CC(=O)OC1(CCC(CC1)C(C)C)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[C@@H]1CC[C@H]([C@@H](C1)O)C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[C@@H]1CC[C@H]([C@@H](C1)O)C(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A sensate composition was prepared
|
Type
|
CUSTOM
|
Details
|
Oral sensory evaluation was carried out by preparing 1,000 ml of a 20 ppm aqueous solution of the thus obtained sensate composition
|
Name
|
|
Type
|
|
Smiles
|
C1(CC(C(CC1)C(C)C)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
O[C@H](C)CC(OC1(C)CCC(C(C)C)CC1)=O.[CH3:18][C@H:19]1[CH2:24][C@@H:23]([OH:25])[C@H:22]([CH:26]([CH3:28])[CH3:27])[CH2:21][CH2:20]1>>[CH:19]1([CH3:18])[CH2:20][CH2:21][CH:22]([CH:26]([CH3:27])[CH3:28])[CH:23]([OH:25])[CH2:24]1
|
Name
|
(3R)-1-menthyl 3-hydroxybutyrate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O[C@@H](CC(=O)OC1(CCC(CC1)C(C)C)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[C@@H]1CC[C@H]([C@@H](C1)O)C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[C@@H]1CC[C@H]([C@@H](C1)O)C(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A sensate composition was prepared
|
Type
|
CUSTOM
|
Details
|
Oral sensory evaluation was carried out by preparing 1,000 ml of a 20 ppm aqueous solution of the thus obtained sensate composition
|
Name
|
|
Type
|
|
Smiles
|
C1(CC(C(CC1)C(C)C)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |